

Introduction: The Significance of Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: (3,5-Dichloro-2-fluorophenyl)boronic acid

CAS No.: 2048237-95-0

Cat. No.: B1460532

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Boronic acids and their derivatives are foundational pillars in contemporary organic chemistry and medicinal chemistry. First synthesized in 1860, their utility skyrocketed with the advent of palladium-catalyzed cross-coupling reactions.[1] These compounds are celebrated for their stability, versatile reactivity, and generally low toxicity, which makes them ideal intermediates in complex molecular construction.[1] In drug design, the boronic acid moiety is particularly attractive as it can be degraded in the body to boric acid, a "green compound" that is readily eliminated.[1]

(3,5-Dichloro-2-fluorophenyl)boronic acid is a highly functionalized reagent. The presence of three halogen atoms—two chlorine and one fluorine—on the phenyl ring imparts unique electronic properties and offers multiple potential sites for further chemical modification. These electron-withdrawing groups modulate the reactivity of the boronic acid, making it a distinct and valuable tool for accessing novel chemical space, particularly in the synthesis of biaryl structures for pharmaceuticals and advanced materials.

Physicochemical & Structural Data

The fundamental properties of **(3,5-Dichloro-2-fluorophenyl)boronic acid** are summarized below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

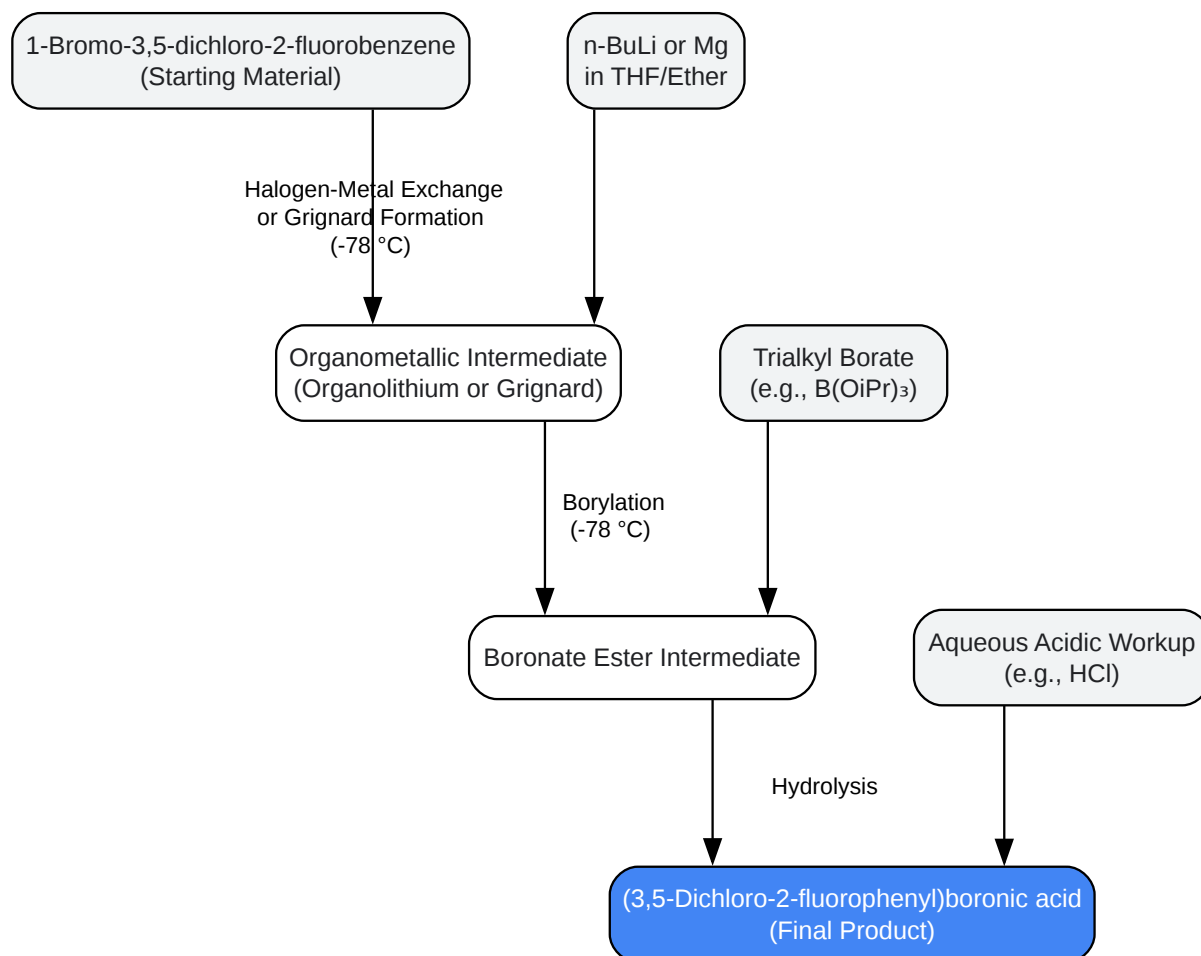
Property	Value	Source(s)
CAS Number	2048237-95-0	[2][3][4][5][6][7]
Molecular Formula	C ₆ H ₄ BCl ₂ FO ₂	[2][5]
Molecular Weight	208.81 g/mol	[2][3][4][5]
IUPAC Name	(3,5-Dichloro-2-fluorophenyl)boronic acid	N/A
MDL Number	MFCD28786331	[2][4]
Appearance	Solid	[3]
Purity	Typically ≥95%	[3][4]
Chemical Hazard	Irritant	[4]

Like other boronic acids, this compound is a Lewis acid due to the vacant p-orbital on the boron atom.[1] This characteristic is central to its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling cycle.

Plausible Synthetic Pathway

While a specific, published synthesis for CAS 2048237-95-0 was not found in the immediate search results, a standard and highly reliable method for creating arylboronic acids involves the reaction of an organometallic intermediate with a borate ester. The logical precursor for this synthesis is 1-bromo-3,5-dichloro-2-fluorobenzene.

The process involves two critical stages: formation of a highly reactive organolithium or Grignard reagent, followed by its capture (borylation) with a trialkyl borate at cryogenic temperatures to prevent unwanted side reactions.



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Caption: General synthetic workflow for arylboronic acids.

Step-by-Step Experimental Protocol (Hypothetical)

- **Reactor Preparation:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
- **Organometallic Formation:** The starting material, 1-bromo-3,5-dichloro-2-fluorobenzene, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C (dry ice/acetone bath).

- Causality: Cryogenic temperatures are essential to control the reactivity of the organolithium reagent that will be formed and prevent it from reacting with the solvent or other molecules of the starting material.
- Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction is stirred for 1 hour.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature before being allowed to warm slowly to room temperature overnight.
 - Causality: The borate ester is a weak electrophile. The highly nucleophilic organolithium attacks the boron atom. Keeping the temperature low prevents the intermediate from reacting further with another equivalent of the organolithium.
- Hydrolysis & Isolation: The reaction is quenched by the slow addition of 2M hydrochloric acid (HCl). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
- Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization or column chromatography to yield the final product.

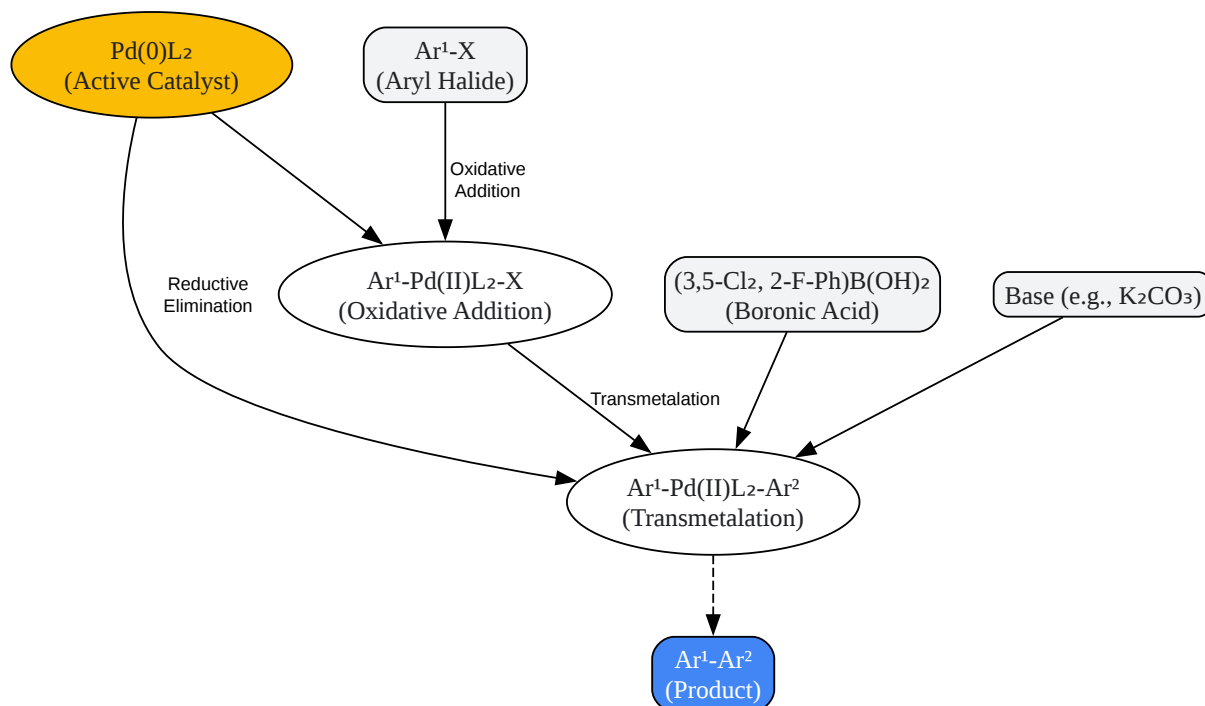
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for **(3,5-Dichloro-2-fluorophenyl)boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl and substituted aryl structures that are prevalent in pharmaceuticals.^[8]

The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the chloro and fluoro

substituents on this specific boronic acid can influence the rate of transmetalation, a key step in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for a Suzuki-Miyaura Coupling

- Reagent Assembly: To a reaction vessel, add **(3,5-Dichloro-2-fluorophenyl)boronic acid** (1.2-1.5 equivalents), the aryl halide coupling partner (1.0 equivalent), a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

- Trustworthiness: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential protodeborylation or degradation. The choice of base is critical; stronger bases are often needed for less reactive aryl chlorides.[9][10]
- Solvent Addition: Degassed solvents (e.g., a mixture of toluene and water, or dioxane) are added.
 - Expertise: Degassing the solvent by bubbling nitrogen or argon through it is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction Execution: The mixture is heated under a nitrogen or argon atmosphere to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified using flash column chromatography on silica gel.

Analytical Characterization

To ensure structural integrity and purity, the compound is typically characterized using a suite of analytical techniques.

- NMR Spectroscopy:
 - ¹H NMR: Would show distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the phenyl ring.
 - ¹⁹F NMR: A powerful tool for fluorinated compounds, this would show a single resonance for the fluorine atom, with coupling to adjacent protons.[11]
 - ¹³C NMR: Provides information on the carbon framework of the molecule.
 - ¹¹B NMR: Can be used to confirm the presence and environment of the boron atom.
- Mass Spectrometry (MS): LC-MS would be used to confirm the molecular weight (208.81 g/mol) and assess purity.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.

Safety, Handling, and Storage

Proper handling of **(3,5-Dichloro-2-fluorophenyl)boronic acid** is essential for laboratory safety. The following guidelines are based on safety data for similar boronic acid compounds.

[12][13]

- Hazard Identification: Classified as an irritant. May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[4][12]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[12][13]
 - Wash hands thoroughly after handling.
 - Avoid contact with strong oxidizing agents and strong acids.[12][13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Wash off immediately with soap and plenty of water.
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
 - Ingestion: Rinse mouth with water and seek medical attention.

Conclusion

(3,5-Dichloro-2-fluorophenyl)boronic acid (CAS 2048237-95-0) is a specialized chemical building block with significant potential in synthetic and medicinal chemistry. Its trifunctionalized aromatic ring provides a unique electronic profile and a handle for creating complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Understanding its properties, synthetic logic, and handling requirements allows researchers to effectively and safely leverage this reagent in the pursuit of novel compounds and active pharmaceutical ingredients.

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